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Compound Name: D-Galactose-4-d

CAS No.: 478518-71-7

Cat. No.: B583699

Get Quote

Executive Summary
D-Galactose-4-d (CAS: 478518-71-7) is a critical isotopically labeled carbohydrate utilized

extensively in metabolic flux analysis, kinetic isotope effect (KIE) studies, and advanced NMR

structural elucidations. Because the C-4 stereocenter dictates the epimeric difference between

glucose and galactose, the site-specific deuteration at this position requires rigorous

stereochemical control. This whitepaper outlines a highly robust, self-validating synthetic

pathway for D-Galactose-4-d. Moving away from traditional oxidation-reduction mixtures, this

guide details a modern SN​2 triflate inversion strategy that guarantees >99% isotopic purity and

absolute stereospecificity.

Mechanistic Rationale & Retrosynthetic Strategy
The Historical Approach vs. Modern Precision
Historically, the synthesis of C-4 deuterated galactose relied on the oxidation of a protected

galactose or glucose derivative to a 4-ulose (ketone), followed by reduction with sodium

borodeuteride (NaBD 4​) 1[1]. While stereoelectronic effects of the pyranose ring somewhat

favor the axial alcohol (galacto-configuration), this method inevitably yields an inseparable
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diastereomeric mixture of gluco- and galacto-epimers, severely compromising the overall yield

and purity.

The SN​2 Triflate Inversion Strategy
To achieve absolute stereocontrol, the modern standard employs a direct nucleophilic

displacement ( SN​2 ) of a C-4 leaving group 2[2].

Leaving Group Selection: The secondary C-4 position in pyranoses is notoriously sterically

hindered. Standard mesylates or tosylates often fail to undergo displacement, leading to E2

elimination. Therefore, the exceptionally reactive trifluoromethanesulfonate (triflate) is utilized

3[3].

Nucleophile Selection: Lithium triethylborodeuteride (Super-Deuteride, LiBDEt 3​) is chosen

over standard LiAlD 4​. The triethylborane moiety enhances the nucleophilicity of the

deuteride and increases solubility in THF, driving a rapid, clean Walden inversion from the

equatorial (gluco) to the axial (galacto) configuration without side reactions [[4]](4].

Methyl 2,3,6-tri-O-benzyl-
α-D-glucopyranoside

C-4 Triflate
Intermediate

 Tf2O, Pyridine
 CH2Cl2, -15°C Methyl 2,3,6-tri-O-benzyl-

α-D-galactopyranoside-4-d

 LiBDEt3 (Super-Deuteride)
 THF, 0°C to RT
 (SN2 Inversion) D-Galactose-4-d

 1. H2, Pd/C
 2. aq. HCl, Heat
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Synthetic workflow for D-Galactose-4-d via SN2 triflate inversion.

Quantitative Data & Yields
The following table summarizes the expected quantitative metrics for the optimized four-step

synthesis.
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Step
Reaction
Phase

Reagents &
Solvents

Temp / Time
Typical
Yield

Isotopic
Purity

1 Triflation

Tf 2​O,

Pyridine, dry

CH 2​Cl 2​

-15 °C, 1 h 85–90% N/A

2
SN​2

Inversion

LiBDEt 3​

(1M), dry THF

0 °C to RT, 4

h
75–82%

>99% (D at

C-4)

3
Hydrogenolys

is

H 2​(1 atm),

10% Pd/C,

MeOH

RT, 12 h 95% >99%

4 Hydrolysis 1M aq. HCl 80 °C, 4 h 88% >99%

Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 2,3,6-tri-O-benzyl-4-O-triflyl-
α-D-glucopyranoside
Causality Check: The reaction must be kept strictly anhydrous and cold (-15 °C) to prevent the

highly reactive triflate from hydrolyzing back to the alcohol or undergoing premature

elimination.

Preparation: Dissolve 10.0 mmol of Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside in 50 mL

of anhydrous CH 2​Cl 2​under an argon atmosphere.

Base Addition: Add 30.0 mmol of anhydrous pyridine. Cool the reaction vessel to -15 °C

using an ice-salt bath.

Activation: Dropwise, add 15.0 mmol of trifluoromethanesulfonic anhydride (Tf 2​O) over 15

minutes.

Validation: Stir for 1 hour at -15 °C. Monitor by TLC (Hexane/EtOAc 3:1). The starting

material ( Rf​≈0.3 ) should completely convert to a higher-running spot ( Rf​≈0.6 ).
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Workup: Quench rapidly with 20 mL of ice-cold saturated NaHCO 3​. Extract with CH 2​Cl 2​(3

x 30 mL), wash with cold brine, dry over anhydrous Na 2​SO 4​, and concentrate in vacuo at a

low temperature (<25 °C). Note: Do not purify the triflate via silica gel, as it is prone to

degradation. Use immediately in Step 2.

Step 2: SN​2 Deuteride Displacement (Walden Inversion)
Causality Check: Super-Deuteride leaves a triethylborane byproduct. A specific oxidative

quench (H 2​O 2​/NaOH) is mandatory to destroy this byproduct and prevent it from co-eluting

during chromatography.

Reaction Setup: Dissolve the crude triflate (~9.0 mmol) in 40 mL of anhydrous THF under

argon. Cool to 0 °C.

Nucleophilic Attack: Slowly add 18.0 mmol of Lithium triethylborodeuteride (1.0 M in THF) via

syringe.

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

Oxidative Quench (Critical): Cool the flask back to 0 °C. Carefully add 5 mL of methanol

dropwise to destroy excess hydride. Then, sequentially add 10 mL of 30% H 2​O 2​and 10 mL

of 3M NaOH. Stir for 30 minutes to fully oxidize the triethylborane.

Isolation: Extract with EtOAc (3 x 40 mL), wash with water and brine, dry over MgSO 4​, and

concentrate.

Purification: Purify by flash column chromatography (Hexane/EtOAc 4:1) to yield Methyl

2,3,6-tri-O-benzyl-α-D-galactopyranoside-4-d. Validation: 1 H NMR will confirm the absence

of the H-4 proton signal (typically ~3.8–4.0 ppm in the non-deuterated analogue).
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Equatorial Leaving Group

4-O-Triflyl-gluco configuration

Nucleophilic Attack

Deuteride (D⁻) approaches from
axial (top) face

Walden Inversion

Transition State:
[D ··· C4 ··· OTf]‡

Axial Deuterium

galacto-4-d configuration
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Stereochemical logic of the C-4 SN2 displacement by deuteride.

Step 3: Global Benzyl Deprotection
Setup: Dissolve the deuterated intermediate (7.0 mmol) in 30 mL of HPLC-grade methanol.

Catalyst: Add 10% Palladium on Carbon (Pd/C) (10% w/w, ~0.3 g).

Hydrogenolysis: Purge the flask with hydrogen gas and maintain under a H 2​balloon (1 atm)

for 12 hours at room temperature.

Filtration: Filter the black suspension through a pad of Celite to remove the catalyst. Wash

the pad thoroughly with methanol.

Concentration: Evaporate the filtrate in vacuo to afford Methyl α-D-galactopyranoside-4-d in

near-quantitative yield.
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Step 4: Anomeric Hydrolysis
Causality Check: Acidic hydrolysis of the methyl glycoside requires heat. Using a volatile acid

(like HCl or TFA) allows for easy removal, but neutralization with an ion-exchange resin

prevents the introduction of inorganic salts into the final product.

Hydrolysis: Dissolve the debenzylated product (6.5 mmol) in 25 mL of 1M aqueous HCl.

Heating: Heat the solution to 80 °C for 4 hours. Monitor by TLC (CH 2​Cl 2​/MeOH 4:1) for the

disappearance of the methyl glycoside.

Neutralization: Cool to room temperature. Add Amberlite IRA-400 (OH⁻ form) ion-exchange

resin portion-wise until the pH of the solution reaches ~7.0.

Final Isolation: Filter off the resin, wash with deionized water, and lyophilize the aqueous

filtrate to yield highly pure D-Galactose-4-d as a white, fluffy powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.tandfonline.com/doi/pdf/10.1080/07328309208017798
https://pubs.rsc.org/en/content/getauthorversionpdf/c4np00003j
https://pmc.ncbi.nlm.nih.gov/articles/PMC3326532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3326532/
https://pubs.acs.org/doi/10.1021/acs.joc.8b01459
https://www.benchchem.com/product/b583699/docs#chemical-synthesis-of-d-galactose-4-d-a-comprehensive-technical-guide
https://www.benchchem.com/product/b583699/docs#chemical-synthesis-of-d-galactose-4-d-a-comprehensive-technical-guide
https://www.benchchem.com/product/b583699/docs#chemical-synthesis-of-d-galactose-4-d-a-comprehensive-technical-guide
https://www.benchchem.com/product/b583699/docs#chemical-synthesis-of-d-galactose-4-d-a-comprehensive-technical-guide
https://www.benchchem.com/product/b583699?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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